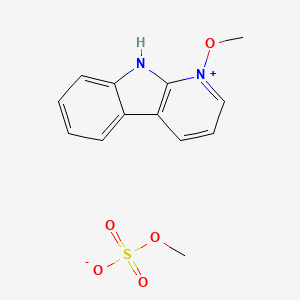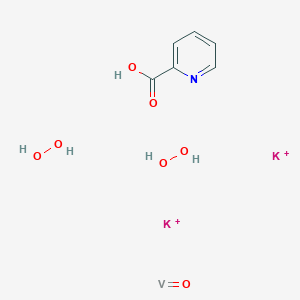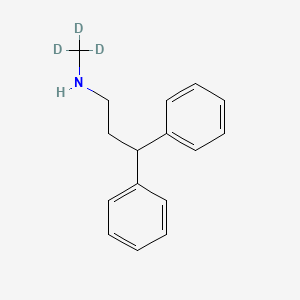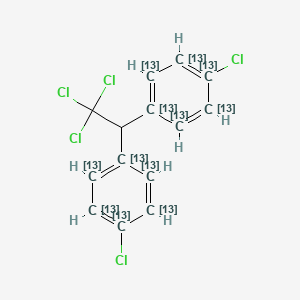
Hydroflumethiazide-13CD2
Overview
Description
Hydroflumethiazide-13C-d2 is a labeled compound used primarily in scientific research. It is a deuterium and carbon-13 labeled version of Hydroflumethiazide, a thiazide diuretic. The labeling with stable isotopes such as deuterium and carbon-13 makes it particularly useful as an internal standard in mass spectrometry for the quantification of Hydroflumethiazide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroflumethiazide-13C-d2 involves the incorporation of deuterium and carbon-13 into the Hydroflumethiazide molecule. This process typically includes:
Deuteration: The introduction of deuterium atoms into the molecule, often achieved through catalytic exchange reactions.
Carbon-13 Labeling: The incorporation of carbon-13, which can be done using carbon-13 labeled precursors in the synthesis pathway
Industrial Production Methods: Industrial production of Hydroflumethiazide-13C-d2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Hydroflumethiazide-13C-d2, like its non-labeled counterpart, undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent thiazide form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines
Major Products:
Sulfoxides and Sulfones: From oxidation.
Parent Thiazide: From reduction.
Substituted Derivatives: From nucleophilic substitution
Scientific Research Applications
Hydroflumethiazide-13C-d2 is extensively used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the accurate quantification of Hydroflumethiazide.
Biology: In metabolic studies to trace the distribution and breakdown of Hydroflumethiazide in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Hydroflumethiazide.
Industry: In quality control processes to ensure the consistency and purity of Hydroflumethiazide formulations
Mechanism of Action
Hydroflumethiazide-13C-d2, like Hydroflumethiazide, acts as a thiazide diuretic. It inhibits the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby reducing blood pressure .
Molecular Targets and Pathways:
Sodium-Chloride Symporter (SLC12A3): Primary target.
Distal Convoluted Tubule: Site of action in the nephron.
Comparison with Similar Compounds
Hydroflumethiazide-13C-d2 is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
Hydrochlorothiazide-13C-d2: Another labeled thiazide diuretic used for similar purposes.
Chlorothiazide-13C-d2: A labeled version of Chlorothiazide, used in similar research contexts
Uniqueness:
Isotopic Labeling: Provides a distinct advantage in tracing and quantification studies.
Specificity: High specificity for the sodium-chloride symporter, making it a valuable tool in pharmacokinetic and pharmacodynamic studies
Properties
IUPAC Name |
3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDGGSIALPNSEE-QFNKQLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675923 | |
| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189877-11-9 | |
| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B564864.png)



![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)
![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)

